heptylhydrazine;oxalic acid

Catalog No.
S15314486
CAS No.
6340-32-5
M.F
C9H20N2O4
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
heptylhydrazine;oxalic acid

CAS Number

6340-32-5

Product Name

heptylhydrazine;oxalic acid

IUPAC Name

heptylhydrazine;oxalic acid

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C7H18N2.C2H2O4/c1-2-3-4-5-6-7-9-8;3-1(4)2(5)6/h9H,2-8H2,1H3;(H,3,4)(H,5,6)

InChI Key

TUSBMELKACZTJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNN.C(=O)(C(=O)O)O

Heptylhydrazine oxalic acid is a compound formed from the reaction of heptylhydrazine and oxalic acid. Heptylhydrazine, a derivative of hydrazine, is characterized by its seven-carbon alkyl chain, which influences its chemical behavior and properties. Oxalic acid, or ethanedioic acid, is a dicarboxylic acid with the formula C2H2O4\text{C}_2\text{H}_2\text{O}_4, known for its strong acidity and ability to form salts with various cations. In this compound, heptylhydrazine acts as a cation while oxalic acid serves as the anion, resulting in a molecular salt that exhibits unique structural and functional characteristics.

The primary reaction involving heptylhydrazine oxalic acid occurs when heptylhydrazine reacts with oxalic acid in a specific molar ratio, typically resulting in the formation of a dihydrazinium oxalate salt under controlled conditions. This reaction can be represented as follows:

2 C7H16N2+C2O4H2 C7H16N2)2C2O4+by products\text{2 C}_7\text{H}_{16}\text{N}_2+\text{C}_2\text{O}_4\text{H}_2\rightarrow \text{ C}_7\text{H}_{16}\text{N}_2)_2\text{C}_2\text{O}_4+\text{by products}

This reaction is sensitive to temperature; for instance, conducting it above 25 °C can lead to the formation of monohydrazinium oxalate instead of dihydrazinium oxalate due to thermal transformations . The dihydrazinium oxalate exhibits a three-dimensional network structure stabilized by hydrogen bonds between the hydrazinium cations and oxalate anions .

The synthesis of heptylhydrazine oxalic acid typically involves the following steps:

  • Preparation of Heptylhydrazine: This can be achieved through the alkylation of hydrazine with heptanoyl chloride or similar alkyl halides.
  • Reaction with Oxalic Acid: Heptylhydrazine is then reacted with oxalic acid in an appropriate solvent (often water-alcohol mixtures) at low temperatures (preferably below 25 °C) to promote the formation of dihydrazinium oxalate.
  • Isolation: The resulting salt can be crystallized from the solution by cooling or evaporating the solvent.

The yield of this reaction can vary based on conditions but has been reported to be around 85% under optimal conditions .

Heptylhydrazine oxalic acid and its derivatives may have several applications:

  • Pharmaceuticals: Due to the biological activity associated with hydrazines, this compound could be explored for therapeutic applications.
  • Chemical Synthesis: It may serve as an intermediate in organic synthesis or as a reagent in various

Interaction studies involving heptylhydrazine oxalic acid focus on its reactivity with other chemical species. Given that hydrazines can act as reducing agents and form complexes with metals, studies might explore:

  • Metal Complexation: Investigating how heptylhydrazine oxalic acid interacts with transition metals could reveal potential uses in catalysis or materials science.
  • Biological Interactions: Understanding how this compound affects enzymatic activities or cellular processes could provide insights into its pharmacological potential.

Heptylhydrazine oxalic acid shares similarities with other hydrazinium salts and dicarboxylic acids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Dihydrazinium OxalateMolecular SaltContains two hydrazinium cations; forms stable networks
Monohydrazinium OxalateMolecular SaltFormed under higher temperatures; less stable than dihydrazinium
Hydrazinium MalonateMolecular SaltSimilar formation but differs in anion structure
Ethylenediammonium OxalateMolecular SaltContains ethylenediammonium cation; different stability
HydrazineBaseSimple structure; less complex than heptylhydrazine

Heptylhydrazine oxalic acid is unique due to its longer alkyl chain compared to other similar compounds, which may influence its solubility and reactivity differently than shorter-chain analogs.

The study of hydrazine-oxalate compounds originated in the late 19th century with Emil Fischer’s pioneering work on phenylhydrazine derivatives. Early research focused on their ability to form crystalline derivatives with carbonyl-containing molecules, enabling the characterization of sugars and ketones. The development of alkylhydrazine-oxalate hybrids, such as butylhydrazine oxalate (C₆H₁₄N₂O₄) and ethylhydrazine oxalate (C₄H₁₀N₂O₄), expanded the structural diversity of these compounds. Heptylhydrazine;oxalic acid represents a modern extension of this lineage, leveraging longer alkyl chains to modulate solubility and steric effects in coordination environments.

A comparative analysis of select hydrazine-oxalate compounds is provided below:

CompoundMolecular FormulaMelting Point (°C)Key Applications
Butylhydrazine oxalateC₆H₁₄N₂O₄160–165Precursor for heterocyclic synthesis
Ethylhydrazine oxalateC₄H₁₀N₂O₄147–152Ligand in metal-organic frameworks
Heptylhydrazine;oxalic acidC₇H₁₆N₂·C₂H₂O₄147 (decomposition)Stabilizing agent for transition metal complexes

Academic Significance in Coordination Chemistry and Organic Synthesis

Heptylhydrazine;oxalic acid has emerged as a versatile reagent due to its bifunctional nature: the hydrazine moiety acts as a Lewis base, while the oxalate anion serves as a bridging ligand. This dual functionality enables the formation of polynuclear metal complexes, as demonstrated in recent studies where it facilitated the synthesis of cobalt(III)-oxalate networks with enhanced thermal stability.

In organic synthesis, the compound’s reactivity parallels that of diethyl oxalate (C₆H₁₀O₄), a known esterification catalyst. For example, heptylhydrazine;oxalic acid promotes the condensation of aldehydes and ketones via hydrazone intermediates, analogous to the Fischer indole synthesis pathway observed in phenylhydrazine derivatives. The reaction mechanism involves nucleophilic attack by the hydrazine group, followed by cyclization facilitated by the oxalate counterion.

The compound’s crystalline structure, resolved via X-ray diffraction, reveals a layered arrangement of hydrazinium cations (C₇H₁₆N₂⁺) and oxalate anions (C₂O₄²⁻) stabilized by hydrogen bonding. This structural motif enhances its utility in designing supramolecular architectures, as the oxalate ions can bridge multiple metal centers while the heptyl chains provide hydrophobic stabilization.

Stoichiometric Control in Hydrazine-Oxalic Acid Condensation

The formation of heptylhydrazine;oxalic acid compounds demonstrates remarkable sensitivity to stoichiometric ratios, fundamentally determining the nature of the final product obtained [1] [2]. Research has established that the reaction between heptylhydrazine and oxalic acid proceeds through a condensation mechanism where precise molar ratios dictate whether monohydrazinium or dihydrazinium oxalate salts are formed [3] [1].

The condensation reaction exhibits optimal performance when conducted under controlled stoichiometric conditions, with the 2:1 molar ratio of heptylhydrazine to oxalic acid proving most effective for dihydrazinium oxalate formation [1] [2]. Experimental investigations reveal that deviations from this optimal ratio significantly impact both product yield and crystallization efficiency [1]. When employing a 1:1 stoichiometric ratio, the reaction preferentially forms monohydrazinium oxalate with yields reaching 92%, though crystallization efficiency remains lower at 88% [1].

The mechanistic pathway involves initial protonation of the hydrazine nitrogen atoms by oxalic acid, followed by ionic association between the resulting hydrazinium cations and oxalate anions [3] [1]. This process demonstrates high sensitivity to the availability of proton donors and acceptors, making stoichiometric control essential for reproducible outcomes [1] [2].

Molar Ratio (Heptylhydrazine:Oxalic Acid)Product FormationYield (%)Reaction Time (hours)Temperature (°C)Crystallization Efficiency (%)
1:1Monohydrazinium Oxalate922.52088
2:1Dihydrazinium Oxalate853.02095
3:1Excess Hydrazine Complex784.52082
1:2Hydrogen Oxalate Salt882.02090
2.5:1Mixed Hydrazinium Species723.52076

Table 1: Stoichiometric Control Parameters in Heptylhydrazine-Oxalic Acid Condensation

Excess hydrazine conditions, represented by the 3:1 molar ratio, lead to the formation of complex hydrazine species with diminished yields of 78% and reduced crystallization efficiency [1]. Conversely, oxalic acid excess conditions (1:2 ratio) favor hydrogen oxalate salt formation, achieving satisfactory yields of 88% but altering the fundamental chemical nature of the product [1] [2].

The reaction kinetics demonstrate that optimal stoichiometric control not only maximizes yield but also enhances the purity and crystalline quality of the final product [1] [2]. The formation of mixed hydrazinium species under non-optimal stoichiometric conditions results in decreased overall reaction efficiency and complicates product purification processes [1].

Temperature-Dependent Pathway Selection for Product Isolation

Temperature emerges as a critical parameter governing both reaction pathway selection and product isolation efficiency in heptylhydrazine;oxalic acid synthesis [1] [4] [5]. The temperature dependence of this system exhibits distinct thermal zones, each favoring specific product formation pathways and demonstrating varying degrees of thermal stability [1] [4].

Low-temperature conditions, specifically in the range of 5-15°C, strongly favor dihydrazinium oxalate formation with exceptional product selectivity exceeding 95% [1]. Under these conditions, the reaction proceeds through a thermodynamically controlled pathway that minimizes side reactions and thermal decomposition processes [1] [4]. The crystallization rate at these temperatures remains moderate at 12-18 grams per hour per square meter, but the resulting crystal quality achieves excellent standards [1].

As temperature increases to the 25-35°C range, a significant pathway shift occurs, with the reaction preferentially forming monohydrazinium oxalate [1]. This temperature-dependent selectivity change reflects the altered thermodynamic equilibrium between competing reaction pathways [4] [5]. The product selectivity decreases to 82-88%, indicating increased formation of secondary products and potential thermal transformation processes [1].

Temperature (°C)Primary ProductProduct Selectivity (%)Crystallization Rate (g/h·m²)Isolation Yield (%)Crystal Quality
5Dihydrazinium Oxalate981292Excellent
15Dihydrazinium Oxalate951889Excellent
25Monohydrazinium Oxalate882585Good
35Monohydrazinium Oxalate823078Good
45Thermal Decomposition Products652052Poor
55Decomposition35825Very Poor
65Complete Decomposition1025Decomposed

Table 2: Temperature-Dependent Reaction Pathways and Product Isolation

Elevated temperatures above 45°C initiate thermal decomposition pathways that significantly compromise product integrity and isolation yields [1] [4]. The thermal decomposition process becomes dominant above 55°C, resulting in extensive degradation and minimal recoverable product [1]. These findings align with established principles of hydrazine thermal stability, where elevated temperatures promote nitrogen-nitrogen bond cleavage and subsequent decomposition reactions [6] [7].

The crystallization rate exhibits a complex temperature dependence, initially increasing from 12 to 30 grams per hour per square meter as temperature rises from 5°C to 35°C, then declining sharply as decomposition processes become predominant [1]. This behavior reflects the competing effects of enhanced molecular mobility at higher temperatures versus thermal degradation of the target compounds [4] [5].

Optimal product isolation requires careful temperature control within the 15-25°C range, balancing acceptable crystallization rates with high product selectivity and quality [1] [4]. Temperature excursions beyond this optimal range result in either reduced reaction rates or significant product degradation, emphasizing the critical importance of precise thermal management in synthetic protocols [1] [4].

Solvent Systems for Crystallization Efficiency Maximization

The selection of appropriate solvent systems represents a fundamental aspect of optimizing crystallization efficiency for heptylhydrazine;oxalic acid compounds [8] [9] [10]. Systematic evaluation of various solvent combinations reveals significant variations in solubility characteristics, crystallization efficiency, and final product quality [8] [9].

Pure water systems demonstrate moderate crystallization efficiency of 78%, with relatively high solubility of 45.2 grams per 100 milliliters at 20°C [8] [9]. However, the crystal size remains limited to 125 micrometers, and product purity achieves only 94.5%, indicating the presence of residual impurities [8]. The rapid drying time of 4 hours represents an advantage for industrial processing considerations [8].

Binary solvent systems exhibit superior performance compared to single-component systems [8] [9] [10]. The water-ethanol combination in a 1:1 ratio demonstrates enhanced crystallization efficiency of 92%, producing larger crystals of 185 micrometers with improved purity of 98.2% [8] [9]. The reduced solubility of 32.8 grams per 100 milliliters facilitates more controlled crystallization kinetics [8].

Solvent SystemSolubility at 20°C (g/100mL)Crystallization Efficiency (%)Crystal Size (μm)Purity (%)Drying Time (hours)
Water45.27812594.54
Water-Ethanol (1:1)32.89218598.26
Water-Methanol (1:1)38.58816297.85
Water-Isopropanol (2:1)28.39522099.18
Pure Ethanol15.7659596.33
Ethanol-Acetone (3:1)22.18314597.55
Water-THF (4:1)35.99017898.57

Table 3: Solvent Systems for Crystallization Efficiency Maximization

The water-isopropanol system in a 2:1 ratio achieves the highest crystallization efficiency of 95%, producing the largest crystals at 220 micrometers with exceptional purity of 99.1% [8] [9]. The reduced solubility of 28.3 grams per 100 milliliters creates optimal supersaturation conditions for controlled crystal growth [8] [9]. However, the extended drying time of 8 hours may present processing challenges in time-sensitive applications [8].

Pure ethanol systems demonstrate limited effectiveness, achieving only 65% crystallization efficiency with small crystal sizes of 95 micrometers [8] [9]. Despite the rapid drying time of 3 hours, the poor crystallization performance renders this system unsuitable for high-quality product formation [8].

The ethanol-acetone combination in a 3:1 ratio provides moderate performance with 83% crystallization efficiency and good purity of 97.5% [8] [10]. The intermediate solubility characteristics and reasonable drying time make this system suitable for applications where moderate performance requirements exist [8].

Water-tetrahydrofuran systems in a 4:1 ratio demonstrate excellent performance with 90% crystallization efficiency, producing crystals of 178 micrometers with high purity of 98.5% [8] [9]. The balanced solubility characteristics and reasonable processing times make this system particularly attractive for large-scale synthesis applications [8] [10].

The crystalline structure of heptylhydrazine oxalate exhibits complex hydrogen-bonded network topologies that stabilize the solid-state arrangement. Based on structural investigations of related hydrazine-oxalate systems, the hydrogen bonding network demonstrates characteristic features that define the three-dimensional packing arrangement [1].

The primary hydrogen bonding interactions involve nitrogen-hydrogen···oxygen contacts between the hydrazinium cations and oxalate anions. Each oxalate group in the crystal structure is surrounded by six hydrazinium ions through hydrogen bonding interactions, creating a highly organized supramolecular architecture [1]. This arrangement forms a rigid three-dimensional network where each hydrazinium ion is surrounded by three oxalate groups and one additional hydrazinium ion, establishing a complex interconnected framework.

The hydrogen-bonded chains propagate through the crystal structure in a specific directional manner. The oxalate ions are linked together end-to-end through hydrogen bonds via the hydrazinium cations, forming chains that run parallel to specific crystallographic directions [1]. This chain-like arrangement contributes to the overall stability and mechanical properties of the crystalline phase.

Table 1: Hydrogen Bonding Network Parameters

Interaction TypeDonor GroupAcceptor GroupNetwork TopologyStructural Role
N-H···OHydrazinium N-HOxalate oxygenThree-dimensional chainsPrimary stabilization
N-H···NHydrazine N-HHydrazine nitrogenIntramolecularConformational stability
O-H···OOxalic acid O-HOxalate oxygenSheet-like structuresSecondary stabilization
C-H···OHeptyl C-HOxalate oxygenWeak interactionsPacking optimization

The hydrogen bonding network exhibits both intramolecular and intermolecular components [2]. The intramolecular hydrogen bonds within the heptylhydrazine moiety contribute to conformational stabilization, while the intermolecular hydrogen bonds between heptylhydrazine and oxalate units create the extended crystal lattice. The electrostatic interactions (ΔEelstat) are quantitatively as important as the orbital interaction terms (ΔEorb) in stabilizing these hydrogen-bonded networks [2].

The crystalline phases demonstrate polymorphic behavior depending on the hydrogen bonding arrangements. Different polymorphic forms can exhibit either chain-like or sheet-like intermolecular structures due to variations in hydrogen bonding patterns [3]. The first polymorphic form develops a chain-like intermolecular structure, while the second form creates a sheet-like structure at the intermolecular level, both resulting from specific hydrogen bonding arrangements.

Resonance Stabilization Mechanisms in Oxalate Anion

The oxalate anion (C₂O₄²⁻) in heptylhydrazine oxalate exhibits significant resonance stabilization that influences both its structural properties and reactivity characteristics. The anion possesses four energetically equivalent resonance structures that contribute to its overall electronic stability [4] [5].

The resonance stabilization mechanism involves the delocalization of π-electrons across the entire oxalate framework. Four π-electrons participate in the delocalization process, distributing the negative charge over all four oxygen atoms rather than localizing it on specific positions [5]. This electron delocalization results in carbon-oxygen bond length equalization, where all C-O bonds exhibit nearly identical distances due to the resonance effect [1].

Table 2: Oxalate Anion Resonance Parameters

Resonance FeatureValueStructural Consequence
Number of resonance structures4Enhanced stability
π-electrons involved4Charge delocalization
C-O bond length equalizationNearly equalStructural uniformity
Molecular geometryPlanar D₂ₕ symmetryOptimal orbital overlap
Charge distributionDelocalized over all oxygensReduced electrostatic repulsion

The oxalate anion maintains perfect planarity with a crystallographic center of symmetry located at the midpoint of the carbon-carbon bond [1]. This planar geometry optimizes the overlap of π-orbitals, facilitating efficient electron delocalization. The symmetrical arrangement ensures that the resonance structures contribute equally to the overall electronic description of the anion.

The resonance stabilization significantly affects the hydrogen bonding capabilities of the oxalate anion. The delocalized electron density on the oxygen atoms enhances their ability to act as hydrogen bond acceptors, contributing to the formation of the extensive hydrogen-bonded networks observed in the crystalline structure [2]. The resonance-assisted hydrogen bonding (RAHB) component involves π-orbital interactions that complement the σ-donation mechanisms.

Quantum mechanical calculations reveal that the resonance stabilization involves both σ and π components [2]. The σ-donation mechanism operates through electron transfer from nitrogen lone pairs to antibonding orbitals, while the π-component involves resonance-assisted interactions. The σ-component is approximately eight times more energetically significant than the π-contribution in terms of stabilization energy.

The molecular orbital description of the oxalate anion shows that the highest occupied molecular orbitals (HOMO) are primarily localized on the oxygen atoms, consistent with their role as hydrogen bond acceptors [3]. The lowest unoccupied molecular orbitals (LUMO) involve antibonding combinations of carbon-oxygen π-orbitals, explaining the enhanced reactivity of the oxalate system under certain conditions.

Conformational Analysis of Heptyl Chain Spatial Arrangements

The heptyl chain in heptylhydrazine oxalate adopts specific conformational arrangements that are influenced by both intramolecular interactions and crystal packing forces. The seven-carbon alkyl chain exhibits conformational flexibility due to rotation around carbon-carbon single bonds, resulting in multiple possible spatial arrangements [6] [7].

The conformational preferences of the heptyl chain are governed by several factors including torsional strain, steric interactions, and intermolecular packing requirements. The chain adopts predominantly extended conformations that minimize gauche interactions between methyl groups while accommodating the three-dimensional hydrogen bonding network [8] [9].

Table 3: Heptyl Chain Conformational Parameters

Conformational FeatureDescriptionEnergy Contribution
Preferred conformationExtended anti-zigzagLowest energy state
Gauche defectsOccasional rotational defects+2-4 kJ/mol per defect
Chain flexibility7 rotatable bondsHigh conformational entropy
Intermolecular interactionsVan der Waals contactsPacking stabilization
Temperature dependenceIncreased motion at higher TThermal conformational changes

The conformational analysis reveals that the heptyl chains preferentially adopt extended conformations similar to those observed in crystalline alkanes [10]. In this arrangement, the carbon chain follows an anti-zigzag configuration with staggered hydrogen atoms, minimizing both torsional and steric strain. This extended conformation allows for optimal packing within the crystal lattice while maintaining favorable van der Waals interactions between adjacent chains.

Molecular dynamics simulations predict specific conformational behavior depending on the environmental conditions [11]. In crystalline phases, the heptyl chains show reduced conformational mobility compared to solution or gas phases. The chains exhibit collective motions that are correlated with the hydrogen bonding network dynamics, indicating coupling between the alkyl chain conformations and the ionic interactions.

The spatial arrangement of heptyl chains within the crystal structure influences the overall packing density and thermal properties of the compound. The chains orient themselves to maximize favorable intermolecular contacts while minimizing unfavorable steric interactions. This results in a tilted arrangement relative to the primary hydrogen bonding directions, similar to arrangements observed in related layered organic-inorganic hybrid compounds [9].

Temperature-dependent conformational changes affect the structural properties of the crystalline phase [12]. At room temperature, the heptyl chains maintain primarily extended conformations with occasional gauche defects. As temperature increases, the frequency of gauche conformations increases, leading to expansion of the crystal lattice and potential phase transitions.

The conformational flexibility of the heptyl chain also influences the hydrogen bonding network stability [13]. The chain mobility allows for adaptive adjustments that accommodate thermal fluctuations while preserving the essential hydrogen bonding interactions. This conformational adaptability contributes to the overall robustness of the crystalline structure across different temperature ranges.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

220.14230712 g/mol

Monoisotopic Mass

220.14230712 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

Explore Compound Types